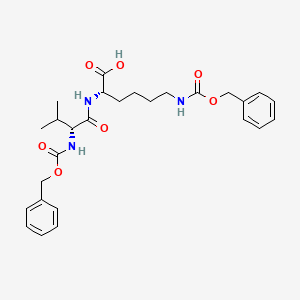
Z-D-Val-Lys(Z)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-D-Val-Lys(Z)-OH is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of the amino acids valine and lysine, with specific protective groups attached to the lysine residue.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Val-Lys(Z)-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Coupling: The amino acid valine is coupled to the resin.
Deprotection: The protecting group on the valine is removed.
Coupling: The amino acid lysine, with a protective group on its side chain, is coupled to the valine.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often uses automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Z-D-Val-Lys(Z)-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized under specific conditions, potentially altering its structure and function.
Reduction: Reduction reactions can remove certain protective groups or modify the peptide.
Substitution: Substitution reactions can replace specific atoms or groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Various reagents can be used depending on the specific substitution desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of disulfide bonds, while reduction could result in the removal of protective groups.
Applications De Recherche Scientifique
Z-D-Val-Lys(Z)-OH has various applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Employed in studies of protein-protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, such as drug delivery systems.
Industry: Utilized in the development of new materials and biotechnological processes.
Mécanisme D'action
The mechanism of action of Z-D-Val-Lys(Z)-OH depends on its specific application. In biological systems, it might interact with enzymes or receptors, influencing cellular processes. The protective groups on the lysine residue can also affect its activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-D-Val-Lys-OH: Similar structure but without the protective group on lysine.
Z-D-Val-Lys(Z)-NH2: Similar structure but with an amide group instead of a hydroxyl group.
Z-D-Val-Lys(Z)-OMe: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
Z-D-Val-Lys(Z)-OH is unique due to its specific protective groups, which can influence its reactivity and stability. These modifications can make it more suitable for certain applications compared to its analogs.
Propriétés
IUPAC Name |
(2S)-2-[[(2R)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N3O7/c1-19(2)23(30-27(35)37-18-21-13-7-4-8-14-21)24(31)29-22(25(32)33)15-9-10-16-28-26(34)36-17-20-11-5-3-6-12-20/h3-8,11-14,19,22-23H,9-10,15-18H2,1-2H3,(H,28,34)(H,29,31)(H,30,35)(H,32,33)/t22-,23+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSBQFKNHQTXCY-XZOQPEGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
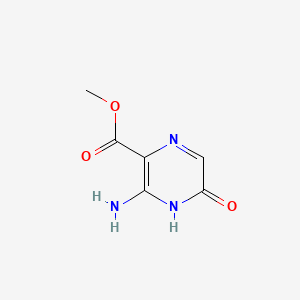
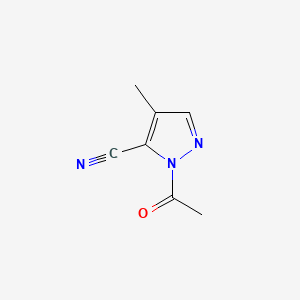




![methyl 2-[(3R,3aR,5aS,6S,7R,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-yl]acetate](/img/structure/B576356.png)
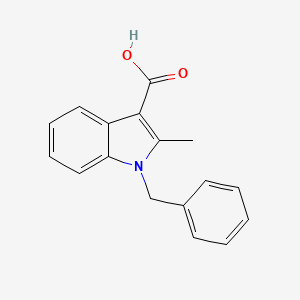
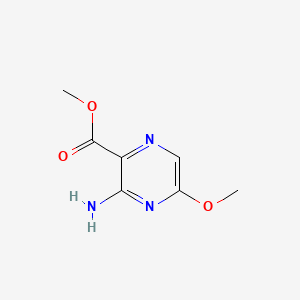
![(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoic acid;hydrochloride](/img/structure/B576361.png)

